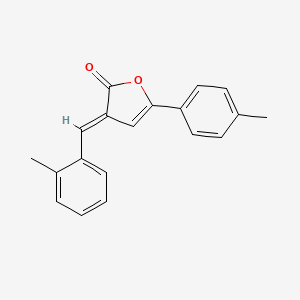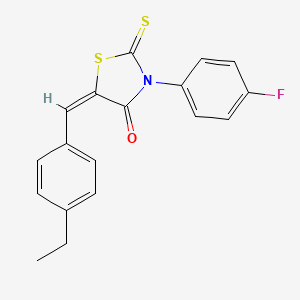![molecular formula C29H33N3O3 B4900121 2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one](/img/structure/B4900121.png)
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine ring, a phenoxy group, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one typically involves multiple steps, starting with the preparation of the imidazolidine ring. This can be achieved through the reaction of benzylamine with glyoxal in the presence of a suitable catalyst. The resulting imidazolidine intermediate is then reacted with 4-bromophenol to introduce the phenoxy group. Finally, the morpholine moiety is added through a nucleophilic substitution reaction with 1-chloro-2-(morpholin-4-yl)ethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazoline derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, imidazoline derivatives, and various substituted morpholine derivatives.
科学的研究の応用
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance binding affinity, while the morpholine moiety can improve solubility and bioavailability.
類似化合物との比較
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one is unique due to its combination of an imidazolidine ring, phenoxy group, and morpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-28(30-17-19-34-20-18-30)23-35-27-13-11-26(12-14-27)29-31(21-24-7-3-1-4-8-24)15-16-32(29)22-25-9-5-2-6-10-25/h1-14,29H,15-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPNFQIBCMKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B4900038.png)

![1-Iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![N,2-BIS({[1,1'-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE](/img/structure/B4900070.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-[(E)-2-[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B4900078.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![1-BENZOYL-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)

![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)
